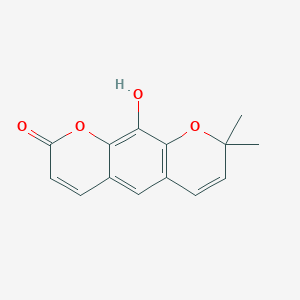

Demethylluvangetin

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

10-hydroxy-2,2-dimethylpyrano[3,2-g]chromen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-14(2)6-5-9-7-8-3-4-10(15)17-12(8)11(16)13(9)18-14/h3-7,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJOQSHYTDUMDRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Demethylluvangetin chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylluvangetin is a naturally occurring coumarin derivative with a chemical structure suggesting potential pharmacological activities. This technical guide provides a comprehensive overview of the available information on the chemical structure and properties of this compound. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates data from structurally similar compounds, namely 5-Demethyltangeretin and 4'-demethylnobiletin, to infer potential biological activities and mechanisms of action. This document aims to serve as a valuable resource for researchers interested in exploring the therapeutic potential of this compound and its analogs.

Chemical Structure and Identification

This compound is chemically known as 10-hydroxy-2,2-dimethylpyrano[3,2-g]chromen-8-one.[1] Its chemical structure is characterized by a pyranocoumarin core.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 10-hydroxy-2,2-dimethylpyrano[3,2-g]chromen-8-one | PubChem[1] |

| Molecular Formula | C₁₄H₁₂O₄ | PubChem[1] |

| SMILES | CC1(C=CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)O)C | PubChem[1] |

| InChI Key | IJOQSHYTDUMDRC-UHFFFAOYSA-N | PubChem[1] |

| CAS Number | 64652-10-4 | ChemicalBook[2] |

Physicochemical Properties

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 244.24 g/mol | PubChem[1] |

| XLogP3 | 2.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 244.07355886 | PubChem[1] |

| Monoisotopic Mass | 244.07355886 | PubChem[1] |

| Topological Polar Surface Area | 55.8 Ų | PubChem[1] |

| Heavy Atom Count | 18 | PubChem[1] |

| Complexity | 424 | PubChem[1] |

Potential Biological Activities and Mechanism of Action (Inferred from Analogs)

Direct experimental evidence for the biological activity of this compound is limited. However, based on the activities of structurally related compounds, this compound is hypothesized to possess anticancer and anti-inflammatory properties.

Anticancer Activity

The structurally similar compound 5-Demethyltangeretin has demonstrated significant anticancer effects. It has been shown to induce cytotoxicity in PC-3 human prostate cancer cells. The acetylated derivative, 5-acetylated tangeretin, exhibited even more potent anticancer activity and enhanced oral bioavailability. The proposed mechanism of action involves the induction of apoptosis and the inhibition of cancer cell migration.

Anti-inflammatory Activity

4'-Demethyltangeretin, a major metabolite of tangeretin, has been reported to possess potent anti-inflammatory properties. It has been shown to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. The underlying mechanism is believed to involve the inhibition of key inflammatory signaling pathways such as NF-κB and MAPKs. Similarly, 4'-demethylnobiletin, a metabolite of nobiletin, has also demonstrated anti-inflammatory effects.

Based on these findings, it is plausible that this compound may exert anti-inflammatory effects through the modulation of similar signaling pathways.

Proposed Signaling Pathway

The following diagram illustrates a potential signaling pathway that may be modulated by this compound, based on the known mechanisms of its structural analogs.

Caption: Proposed mechanism of anti-inflammatory action of this compound.

Experimental Protocols

While specific protocols for this compound are not available, the following are general methodologies that can be adapted to study its potential biological activities.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Anti-inflammatory Assay (Nitric Oxide Assay in LPS-stimulated Macrophages)

This protocol measures the inhibition of nitric oxide (NO) production, a key inflammatory mediator.

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent system.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Calculation: Determine the percentage of NO inhibition compared to the LPS-treated control.

Conclusion

This compound presents an interesting scaffold for further investigation in the fields of oncology and immunology. While direct experimental data remains scarce, the information gathered from its structural analogs strongly suggests potential anticancer and anti-inflammatory properties. The experimental protocols outlined in this guide provide a framework for future research to validate these hypothesized activities and to elucidate the precise mechanisms of action of this promising natural product. Further studies are warranted to isolate or synthesize sufficient quantities of this compound for comprehensive biological evaluation.

References

Demethylluvangetin: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylluvangetin, a naturally occurring coumarin, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of its known natural sources, detailed methodologies for its extraction and quantification, and an exploration of its biological activities, with a focus on its role in inflammatory signaling pathways.

Natural Sources of this compound

This compound has been isolated from several plant species, primarily within the Rutaceae family. The following table summarizes the known natural sources.

| Plant Species | Family | Plant Part | Reference |

| Atalantia buxifolia | Rutaceae | Twigs | [1] |

| Acronychia pedunculata | Rutaceae | Not specified | |

| Toddalia asiatica | Rutaceae | Roots | [2][3] |

Experimental Protocols

Isolation of this compound

While a specific, detailed protocol for the isolation of this compound from a plant matrix is not explicitly outlined in the reviewed literature, a general methodology can be inferred from standard phytochemical isolation techniques for coumarins. The following workflow represents a common approach.

Caption: General workflow for the isolation of this compound.

Methodology Details:

-

Plant Material Preparation: The selected plant part (e.g., roots of Toddalia asiatica) is collected, dried, and ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, typically using maceration or Soxhlet extraction techniques.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning with immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity. Coumarins like this compound are often enriched in the ethyl acetate fraction.

-

Chromatographic Purification: The enriched fraction is further purified using column chromatography over a stationary phase like silica gel. A gradient of solvents (e.g., hexane and ethyl acetate) is used to elute the compounds.

-

Monitoring and Isolation: The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound. Fractions with a high concentration of this compound are combined and concentrated to yield the purified compound.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of phytocompounds. While a specific validated HPLC method for this compound was not found in the reviewed literature, a general protocol can be established based on methods for similar flavonoids.

Instrumentation and Conditions:

| Parameter | Specification |

| HPLC System | A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector. |

| Column | A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |

| Mobile Phase | A gradient of acetonitrile and water (both containing a small percentage of an acidifier like formic acid or acetic acid to improve peak shape). |

| Flow Rate | Typically 1.0 mL/min. |

| Column Temperature | Maintained at a constant temperature, e.g., 25°C or 30°C. |

| Detection Wavelength | Determined by the UV absorbance maximum of this compound. |

| Injection Volume | Typically 10-20 µL. |

Standard and Sample Preparation:

-

Standard Stock Solution: A stock solution of purified this compound of known concentration is prepared in a suitable solvent (e.g., methanol).

-

Calibration Curve: A series of standard solutions of different concentrations are prepared by diluting the stock solution. These are injected into the HPLC to generate a calibration curve by plotting peak area against concentration.

-

Sample Preparation: A known weight of the plant extract is dissolved in a known volume of solvent, filtered through a 0.45 µm syringe filter, and then injected into the HPLC.

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Biological Activities and Signaling Pathways

Research suggests that this compound may possess anti-inflammatory properties, a common characteristic of many flavonoids. While direct studies on the signaling pathways affected by this compound are limited, the mechanisms of structurally related compounds provide valuable insights. For instance, 4'-demethyltangeretin, a similar compound, has been shown to inhibit the inflammatory response in macrophages by suppressing the Akt/MAPKs/NF-κB proinflammatory pathways[4].

Potential Anti-inflammatory Signaling Pathway of this compound:

References

- 1. virtualibiblioteka.vu.lt [virtualibiblioteka.vu.lt]

- 2. A systematic review on traditional medicine Toddalia asiatica (L.) Lam.: Chemistry and medicinal potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. phcogrev.com [phcogrev.com]

- 4. Identification of 4'-Demethyltangeretin as a Major Urinary Metabolite of Tangeretin in Mice and Its Anti-inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Demethylluvangetin: A Technical Guide on its Discovery and History

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: This technical guide provides a comprehensive overview of the discovery, history, and known scientific data of Demethylluvangetin, a natural coumarin compound. It details the initial isolation, spectroscopic characterization, and available information on its synthesis and biological activities. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development interested in the therapeutic potential of this pyranocoumarin. All quantitative data is summarized in structured tables, and detailed experimental protocols from cited literature are provided. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound, with the systematic IUPAC name 10-hydroxy-2,2-dimethylpyrano[3,2-g]chromen-8-one, is a naturally occurring pyranocoumarin. It belongs to a class of heterocyclic compounds that are widely distributed in the plant kingdom and are known to exhibit a diverse range of biological activities. The core structure of this compound features a fusion of a pyran ring with a chromen-8-one (coumarin) moiety. This structural motif is shared by other related natural products, some of which have demonstrated significant pharmacological properties. This guide will delve into the scientific journey of this compound, from its initial discovery to the current understanding of its chemical and biological characteristics.

Discovery and Initial Isolation

The first report of this compound's isolation is credited to Bhide et al. in a 1977 publication in the Indian Journal of Chemistry, Section B. The compound was not isolated from the initially suggested Toddalia asiatica, but rather from the heartwood of Chloroxylon swietenia, commonly known as East Indian satinwood. This discovery was part of a broader investigation into the chemical constituents of this plant species.

Natural Source

-

Plant Species: Chloroxylon swietenia

-

Family: Rutaceae

-

Part of Plant Used: Heartwood

Physicochemical and Spectroscopic Data

The initial characterization of this compound relied on a combination of spectroscopic techniques to elucidate its structure.

| Property | Value |

| Molecular Formula | C₁₄H₁₂O₄ |

| Molecular Weight | 244.24 g/mol |

| IUPAC Name | 10-hydroxy-2,2-dimethylpyrano[3,2-g]chromen-8-one |

| CAS Number | 64652-10-4 |

| Appearance | (Not explicitly stated in available abstracts, typically crystalline solid for similar compounds) |

| Solubility | (Not explicitly stated, likely soluble in organic solvents like chloroform, methanol) |

Note: Detailed spectroscopic data from the original publication by Bhide et al. (1977) were not fully accessible in the conducted search. The following represents a general compilation based on typical values for such compounds and available database entries.

| Spectroscopic Data | Observed Peaks/Signals |

| UV-Vis (in Methanol) | λmax around 225, 260, and 330 nm (Characteristic of the coumarin chromophore). |

| IR (KBr) | νmax around 3400 cm⁻¹ (O-H stretching), 1720 cm⁻¹ (C=O stretching of lactone), 1600 cm⁻¹ (C=C aromatic stretching), and 1120 cm⁻¹ (C-O stretching). |

| ¹H NMR (CDCl₃) | δ (ppm): ~1.45 (s, 6H, gem-dimethyl), ~5.60 (d, 1H, pyran ring proton), ~6.20 (d, 1H, pyran ring proton), ~6.80 (d, 1H, aromatic proton), ~7.60 (d, 1H, aromatic proton), ~6.10 (s, 1H, coumarin ring proton), ~7.20 (s, 1H, coumarin ring proton), ~9.5 (s, 1H, hydroxyl proton). |

| ¹³C NMR (CDCl₃) | δ (ppm): ~28 (gem-dimethyl carbons), ~78 (quaternary carbon of pyran ring), ~115-130 (aromatic and pyran carbons), ~160 (lactone carbonyl carbon), other signals consistent with the pyrano[3,2-g]chromen-8-one skeleton. |

| Mass Spectrometry | m/z: 244 [M]⁺, with fragmentation patterns corresponding to the loss of methyl and carbonyl groups. |

Experimental Protocols

Isolation of this compound from Chloroxylon swietenia

The following is a generalized protocol based on typical methods for isolating coumarins from plant material, as the specific details from Bhide et al. (1977) were not available.

Detailed Steps:

-

Plant Material Preparation: The heartwood of Chloroxylon swietenia is collected, air-dried, and coarsely powdered.

-

Extraction: The powdered plant material is subjected to exhaustive extraction in a Soxhlet apparatus using a non-polar solvent such as petroleum ether or hexane to extract lipophilic compounds, including coumarins.

-

Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

-

Chromatographic Separation: The crude extract is then subjected to column chromatography on silica gel.

-

Elution: The column is eluted with a solvent gradient, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest.

-

Purification: Fractions containing this compound are combined and further purified by preparative TLC or recrystallization from a suitable solvent system (e.g., methanol, chloroform-hexane) to afford the pure compound.

Synthesis

A specific total synthesis of this compound has not been detailed in the readily available scientific literature. However, the synthesis of the core pyrano[3,2-g]chromen-8-one scaffold is achievable through established synthetic methodologies for coumarin and chromene ring systems.

A plausible synthetic approach would involve the Pechmann condensation to construct the coumarin ring, followed by the annulation of the pyran ring.

Biological Activity

The biological activities of this compound itself are not extensively documented in the available literature. However, the broader class of pyranocoumarins and related coumarin derivatives have been reported to possess a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.

Potential Anti-inflammatory and Anticancer Signaling Pathways

Based on studies of structurally related coumarins, this compound may exert its biological effects through the modulation of key signaling pathways involved in inflammation and cancer.

Potential Mechanisms of Action:

-

Inhibition of NF-κB Pathway: Many natural compounds with anti-inflammatory and anticancer properties are known to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. This compound could potentially inhibit the activation of NF-κB, leading to the downregulation of pro-inflammatory cytokines and genes involved in cell survival and proliferation.

-

Modulation of MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. This compound might modulate the activity of key kinases in this pathway, such as ERK, JNK, and p38, thereby influencing cellular outcomes.

-

Inhibition of PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a major survival pathway that is often dysregulated in cancer. Inhibition of this pathway by this compound could lead to decreased cell proliferation and survival.

-

Induction of Apoptosis: this compound may induce programmed cell death (apoptosis) in cancer cells through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

It is important to note that these are hypothesized mechanisms based on the activities of related compounds. Further research is required to elucidate the specific biological activities and signaling pathways directly affected by this compound.

Conclusion and Future Directions

This compound is a pyranocoumarin first isolated from Chloroxylon swietenia. While its initial discovery and basic structural characterization have been established, there is a significant lack of in-depth research into its synthetic methodologies and biological activities. The structural similarity of this compound to other pharmacologically active coumarins suggests that it may possess therapeutic potential, particularly in the areas of anti-inflammatory and anticancer applications.

Future research should focus on:

-

Total Synthesis: Development of an efficient and scalable total synthesis of this compound to enable further biological evaluation.

-

Biological Screening: Comprehensive screening of this compound for a range of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and antiviral effects.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

This technical guide serves as a starting point for researchers and drug development professionals, highlighting the existing knowledge and the significant opportunities for future investigation into this promising natural product.

The Biosynthesis of Demethylluvangetin: A Technical Guide for Researchers

Abstract

Demethylluvangetin, a naturally occurring angular pyranocoumarin, has garnered interest within the scientific community for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, starting from the central precursor of furanocoumarins, umbelliferone. We detail the key enzymatic steps, including prenylation, cyclization, and hydroxylation, that lead to the formation of the angular furanocoumarin scaffold, followed by the subsequent modifications to yield this compound. This document synthesizes current knowledge, presents quantitative data on related enzymes, outlines detailed experimental protocols for pathway elucidation, and provides a visual representation of the biosynthetic route to aid researchers, scientists, and drug development professionals in their exploration of this promising natural product.

Introduction

Coumarins are a diverse class of plant secondary metabolites derived from the phenylpropanoid pathway. A significant subclass, the furanocoumarins, are characterized by the fusion of a furan ring to the coumarin core and are classified as either linear or angular based on the position of this fusion. This compound belongs to the less common angular pyranocoumarins, which are biosynthetically related to angular furanocoumarins. These compounds are known to be produced by plants as a defense mechanism against herbivores and pathogens.[1] The biosynthesis of angular furanocoumarins initiates from the key intermediate, umbelliferone (7-hydroxycoumarin).[1][2][3] This guide will delineate the proposed enzymatic transformations that convert umbelliferone into this compound, a compound isolated from plants such as Toddalia asiatica.[4][5]

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through the established pathway for angular furanocoumarins, followed by a series of tailoring reactions. The key stages are:

-

Formation of the Angular Furanocoumarin Precursor, Osthenol: The pathway branches from the general phenylpropanoid pathway at umbelliferone. The crucial step determining the angular structure is the regiospecific prenylation of umbelliferone at the C-8 position. This reaction is catalyzed by a membrane-bound prenyltransferase, umbelliferone C8-prenyltransferase, which utilizes dimethylallyl pyrophosphate (DMAPP) as the prenyl donor to produce osthenol.[6]

-

Formation of the Dihydrofuran Ring: Osthenol undergoes an intramolecular cyclization to form the dihydrofuranocoumarin, (+)-columbianetin. This reaction is catalyzed by a cytochrome P450 monooxygenase, (+)-columbianetin synthase.[7]

-

Aromatization to Angelicin: The dihydrofuran ring of (+)-columbianetin is subsequently oxidized to form the aromatic furan ring of angelicin, the parent compound of angular furanocoumarins. This dehydrogenation is catalyzed by another cytochrome P450 monooxygenase, angelicin synthase.[7]

-

Hydroxylation of Angelicin: It is proposed that angelicin is then hydroxylated. While the exact position of hydroxylation leading to this compound is not definitively established in the literature, hydroxylation of the furanocoumarin core is a common modification catalyzed by cytochrome P450 monooxygenases.[6][8]

-

Final Pyran Ring Formation: The final steps likely involve another prenylation event, specifically geranylation, followed by cyclization to form the characteristic dihydropyran ring of this compound.

Below is a DOT script representation of the proposed signaling pathway.

Quantitative Data

Quantitative kinetic data for the specific enzymes in the this compound pathway are limited. However, studies on homologous enzymes involved in furanocoumarin biosynthesis provide valuable comparative data.

| Enzyme | Substrate(s) | Km (µM) | Product(s) | Plant Source | Reference |

| Umbelliferone C6-Prenyltransferase (PcPT) | Umbelliferone, DMAPP | 1.5, 33 | Demethylsuberosin | Petroselinum crispum | (Karamat et al., 2014) |

| Psoralen 5-monooxygenase | Psoralen | 3 | Bergaptol | Ammi majus | (Larbat et al., 2007) |

| Bergaptol O-methyltransferase | Bergaptol, SAM | 1.5, 2.8 | Bergapten | Ruta graveolens | (Hehmann et al., 2004) |

| Xanthotoxol O-methyltransferase | Xanthotoxol, SAM | 1.0, 3.2 | Xanthotoxin | Ruta graveolens | (Hehmann et al., 2004) |

| PsPT1 (Umbelliferone C6-Prenyltransferase) | DMAPP, Umbelliferone | 5 ± 1, 2.7 ± 0.6 | Demethylsuberosin | Pastinaca sativa | [9] |

| PsPT2 (Umbelliferone C8-Prenyltransferase) | DMAPP, Umbelliferone | 7.6 ± 0.8, 10 ± 1 | Osthenol | Pastinaca sativa | [9] |

Note: Data for enzymes directly leading to this compound are not available and are inferred from related pathways.

Experimental Protocols

The elucidation of a biosynthetic pathway involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Functional Characterization of Pathway Enzymes

Objective: To functionally characterize candidate genes (e.g., prenyltransferases, cytochrome P450s) involved in this compound biosynthesis.

Methodology:

-

Gene Identification and Cloning:

-

Identify candidate genes from the transcriptome or genome of Toddalia asiatica or a related species based on homology to known furanocoumarin biosynthesis genes.

-

Amplify the full-length coding sequences of candidate genes using PCR with gene-specific primers.

-

Clone the PCR products into an appropriate expression vector (e.g., pET-28a for E. coli or pYES2 for yeast).

-

-

Heterologous Expression:

-

In E. coli (for soluble enzymes):

-

Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-25°C) for 16-24 hours.

-

Harvest the cells by centrifugation and store the pellet at -80°C.

-

-

In Yeast (e.g., Saccharomyces cerevisiae, for membrane-bound enzymes like P450s):

-

Transform the expression construct into a suitable yeast strain (e.g., INVSc1).

-

Grow the transformed yeast in synthetic complete medium lacking uracil (for pYES2 vector) with 2% glucose.

-

Induce protein expression by transferring the cells to a medium containing 2% galactose and grow for 24-48 hours.

-

Harvest the cells by centrifugation and prepare microsomes.

-

-

-

Enzyme Assays:

-

Prenyltransferase Assay:

-

Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl2, the purified enzyme or microsomal fraction, the acceptor substrate (e.g., umbelliferone or a hydroxylated angelicin derivative), and the prenyl donor (DMAPP or GPP).

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.

-

-

Cytochrome P450 Assay:

-

Prepare a reaction mixture containing phosphate buffer (pH 7.4), the microsomal fraction containing the expressed P450 and its reductase partner, the substrate (e.g., osthenol, angelicin), and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

Initiate the reaction by adding the substrate.

-

Incubate at 30°C for 1-2 hours.

-

Stop the reaction and extract the products with an organic solvent.

-

-

-

Product Analysis:

-

Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector.

-

Compare the retention times and mass spectra of the products with authentic standards, if available.

-

For novel products, elucidate the structure using Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Below is a DOT script representation of the experimental workflow for enzyme characterization.

In Vivo Feeding Studies with Labeled Precursors

Objective: To trace the incorporation of precursors into this compound in the native plant.

Methodology:

-

Synthesis of Labeled Precursors: Synthesize isotopically labeled precursors (e.g., 13C- or 14C-labeled umbelliferone, osthenol, or angelicin).

-

Administration to Plant Material:

-

Administer the labeled precursor to young leaves, seedlings, or cell cultures of Toddalia asiatica.

-

Incubate the plant material under controlled conditions for a specific period (e.g., 24-72 hours).

-

-

Extraction and Isolation:

-

Harvest the plant material and perform a solvent extraction (e.g., with methanol or ethanol).

-

Fractionate the crude extract using column chromatography (e.g., silica gel or Sephadex LH-20) to isolate the coumarin fraction.

-

Purify this compound from the enriched fraction using preparative HPLC.

-

-

Detection of Label Incorporation:

-

For 14C-labeled compounds, determine the radioactivity of the purified this compound using liquid scintillation counting.

-

For 13C-labeled compounds, analyze the purified product by mass spectrometry to determine the mass shift and by 13C-NMR to identify the position of the label.

-

Conclusion

The proposed biosynthetic pathway to this compound provides a solid framework for future research into this intriguing class of angular pyranocoumarins. While the initial steps leading to the formation of the angular furanocoumarin core are relatively well-understood, the final tailoring steps that produce this compound remain to be definitively elucidated. The experimental protocols outlined in this guide offer a roadmap for researchers to identify and characterize the specific enzymes responsible for these transformations. Such knowledge will be instrumental in enabling the metabolic engineering of plants or microbial hosts for the sustainable production of this compound and its derivatives for potential pharmaceutical applications. Further research, particularly focusing on the enzymatic machinery of Toddalia asiatica, will be key to fully unraveling this biosynthetic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. A systematic review on traditional medicine Toddalia asiatica (L.) Lam.: Chemistry and medicinal potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phcogrev.com [phcogrev.com]

- 6. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Angelicin—A Furocoumarin Compound With Vast Biological Potential [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

Demethylluvangetin: A Technical Overview of its Physicochemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylluvangetin, a naturally occurring coumarin, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside an exploration of its putative biological activities and the signaling pathways it may modulate. While extensive experimental data remains to be fully elucidated in publicly accessible literature, this document synthesizes the available information to serve as a foundational resource for researchers in drug discovery and development.

Physicochemical Properties

This compound, with the chemical formula C₁₄H₁₂O₄, possesses a molecular weight of 244.24 g/mol .[1][2] It is structurally identified as 10-hydroxy-2,2-dimethylpyrano[3,2-g]chromen-8-one.[1] The compound is a derivative of coumarin, a class of benzopyrones widely distributed in the plant kingdom.

A summary of its predicted and known physicochemical properties is presented in the table below. It is important to note that some of these values are computationally predicted and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₄ | [1][2] |

| Molecular Weight | 244.24 g/mol | [1][2] |

| IUPAC Name | 10-hydroxy-2,2-dimethylpyrano[3,2-g]chromen-8-one | [1] |

| Predicted Boiling Point | 426.1 ± 45.0 °C | [2] |

| Predicted Density | 1.319 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 7.16 ± 0.40 | [2] |

Spectral Data

Standard Experimental Protocol for Spectral Analysis (General):

The following outlines a general approach for obtaining the spectral data for this compound, based on standard laboratory practices for natural product characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

The sample would be dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.

-

Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

-

Advanced 2D NMR techniques, including COSY, HSQC, and HMBC, would be employed for the complete and unambiguous assignment of all proton and carbon signals.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS), likely using an electrospray ionization (ESI) source, would be utilized to determine the accurate mass and confirm the elemental composition of the molecule.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample would be prepared as a KBr pellet or a thin film.

-

The spectrum would reveal the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) moieties, by their characteristic absorption frequencies.

-

Experimental Protocols

Isolation of this compound from Toddalia asiatica

While a specific, detailed protocol for the isolation of this compound is not provided in the searched literature, a general procedure can be inferred from studies on the isolation of other coumarins from Toddalia asiatica.[3][4][5][6][7] The process typically involves solvent extraction followed by chromatographic separation.

General Isolation Workflow:

Figure 1. A generalized workflow for the isolation of this compound.

Detailed Steps (Hypothetical Protocol):

-

Extraction: The dried and powdered root or stem bark of Toddalia asiatica would be subjected to maceration or Soxhlet extraction with a suitable organic solvent.

-

Fractionation: The resulting crude extract would be concentrated under reduced pressure and then fractionated using column chromatography over silica gel. A gradient elution system with solvents of increasing polarity (e.g., hexane-ethyl acetate mixtures) would be employed to separate the components.

-

Purification: Fractions containing compounds with similar TLC profiles to known coumarins would be further purified using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound would be confirmed using the spectroscopic methods described in the "Spectral Data" section.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence detailing the biological activities and the specific signaling pathways modulated by this compound is limited in the available literature. However, the known pharmacological properties of structurally related coumarins and other "demethyl" natural products provide a basis for hypothesizing its potential mechanisms of action. These compounds have been reported to exhibit anti-inflammatory and anti-cancer properties, often through the modulation of key cellular signaling cascades.

Potential Anti-Inflammatory Effects via NF-κB and MAPK Pathways

Many natural products, including coumarins, exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes.

Hypothesized Anti-Inflammatory Signaling Pathway:

Figure 2. Putative inhibition of NF-κB and MAPK pathways by this compound.

Potential Anti-Cancer Effects via Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is crucial in embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers, leading to uncontrolled cell proliferation and tumor growth. Some natural compounds have been shown to interfere with this pathway, presenting a promising avenue for cancer therapy.

Hypothesized Wnt/β-catenin Signaling Inhibition:

Figure 3. Hypothesized modulation of the Wnt/β-catenin pathway by this compound.

Conclusion and Future Directions

This compound is a natural coumarin with potential for further investigation as a therapeutic agent. This technical guide has summarized the currently available physicochemical data and has proposed potential biological activities based on the pharmacology of related compounds. To advance the understanding of this compound, future research should focus on:

-

Complete Spectroscopic Characterization: A comprehensive analysis using ¹H NMR, ¹³C NMR, IR, and MS is essential to establish a definitive spectral fingerprint for this compound.

-

Development of a Standardized Isolation or Synthetic Protocol: A detailed and reproducible method for obtaining pure this compound is crucial for enabling consistent biological and pharmacological studies.

-

In-depth Biological Evaluation: Systematic investigation into the anti-inflammatory, anti-cancer, and other potential therapeutic effects of this compound is warranted. These studies should include the elucidation of its precise mechanisms of action and the identification of its molecular targets within the relevant signaling pathways.

The information compiled herein serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Further rigorous scientific inquiry is necessary to unlock the full potential of this promising natural product.

References

- 1. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]

- 2. jipb.net [jipb.net]

- 3. New geranyloxycoumarins from Toddalia asiatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Asiaticasics A-O, structurally intriguing coumarins from Toddalia asiatica with potential inflammatory inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Separation of New Coumarin Glycosides from Toddalia asiatica Using Offline Two-Dimensional High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activity and Interactions of Toddalia asiatica Isolated Coumarins with Two Known Drugs [ir-library.mmust.ac.ke]

Demethylluvangetin molecular formula and weight

This document provides the molecular formula and weight for Demethylluvangetin, a natural product of interest to researchers in drug discovery and medicinal chemistry.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below. This information is essential for a variety of experimental and computational applications, including analytical chemistry, pharmacology, and molecular modeling.

| Identifier | Value | Source |

| Molecular Formula | C14H12O4 | PubChem[1] |

| Molecular Weight | 244.24 g/mol | PubChem[1] |

This data is derived from computational analysis of the compound's structure.[1] The molecular formula indicates the elemental composition of the molecule, while the molecular weight represents the mass of one mole of the substance. These values are critical for preparing solutions of known concentration, determining stoichiometry in chemical reactions, and analyzing mass spectrometry data.

References

Preliminary Biological Activity of Demethylluvangetin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Demethylluvangetin, a naturally occurring coumarin, has been isolated from various plant sources, notably Chloroxylon swietenia. Coumarins as a class of compounds are recognized for their diverse pharmacological properties. This technical guide provides a consolidated overview of the preliminary biological activities attributed to this compound, with a focus on presenting available quantitative data, outlining experimental methodologies, and visualizing potential cellular interactions. Due to the limited specific research on this compound, this guide also draws upon data from closely related coumarins to provide a broader context for its potential biological profile.

Quantitative Biological Data

To date, specific quantitative data on the biological activities of this compound remains limited in publicly accessible scientific literature. Research has more extensively focused on the crude extracts of plants containing this compound or on structurally similar coumarins. The following table summarizes the biological activities observed for extracts of Chloroxylon swietenia, a known source of this compound, to provide an indicative context for its potential effects.

| Biological Activity | Test System | Extract/Compound | Observed Effect | Quantitative Data (if available) |

| Antimicrobial | Agar well diffusion | Ethanolic leaf extract of C. swietenia | Inhibition of Staphylococcus aureus | Zone of inhibition data is available in specific studies[1] |

| Anticancer | MCF-7 human breast cancer cells | Methanolic leaf extract of C. swietenia | Cytotoxicity | IC50 value of 20 μg/ml[2] |

| Anticancer | MCF-7 human breast cancer cells | Methanolic leaf extract of C. swietenia | Induction of apoptosis | Down-regulation of NF-κB pathway[2] |

| Antidiabetic | In vitro enzyme assay | Aqueous and ethanolic leaf extracts of C. swietenia | Inhibition of α-amylase and α-glucosidase | Dose-dependent inhibition[3] |

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely published. However, based on the studies of Chloroxylon swietenia extracts and other coumarins, the following methodologies are representative of the approaches used to assess the biological activities mentioned above.

1. Antimicrobial Activity Assessment (Agar Well Diffusion Method)

-

Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in nutrient broth overnight at 37°C. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard.

-

Assay Procedure:

-

Muller-Hinton agar plates are uniformly swabbed with the prepared bacterial culture.

-

Wells of a defined diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

-

A specific concentration of the test compound (this compound, dissolved in a suitable solvent like DMSO) is added to each well.

-

A positive control (standard antibiotic) and a negative control (solvent alone) are also included.

-

The plates are incubated at 37°C for 24 hours.

-

-

Data Analysis: The diameter of the zone of inhibition around each well is measured in millimeters.

2. Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., MCF-7) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Assay Procedure:

-

Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

-

Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[2][4]

3. Apoptosis Analysis (Annexin V-FITC/PI Staining)

-

Cell Treatment: Cells are treated with this compound at its predetermined IC50 concentration for a specific duration.

-

Staining Procedure:

-

Both floating and adherent cells are collected and washed with cold phosphate-buffered saline (PBS).

-

The cells are resuspended in a binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

The mixture is incubated in the dark at room temperature.

-

-

Data Acquisition and Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Potential Signaling Pathways and Interactions

While the specific signaling pathways modulated by this compound have not been elucidated, the observed anticancer activity of Chloroxylon swietenia extracts suggests a potential interaction with key cellular signaling cascades involved in cancer progression. The downregulation of the NF-κB pathway by the methanolic extract of C. swietenia in MCF-7 cells is a significant finding.[2] NF-κB is a critical regulator of inflammation, cell survival, and proliferation.

Below are diagrams illustrating the general workflow for isolating and testing natural products and a simplified representation of the NF-κB signaling pathway, which may be a potential target for this compound.

Caption: General workflow for the isolation and biological screening of natural products like this compound.

Caption: Simplified overview of the canonical NF-κB signaling pathway, a potential target for anticancer agents.

Conclusion and Future Directions

The preliminary evidence from studies on Chloroxylon swietenia suggests that this compound may possess antimicrobial and anticancer properties. The observed downregulation of the NF-κB pathway by extracts containing this coumarin provides a promising avenue for future mechanistic studies. However, there is a clear need for further research focused specifically on isolating pure this compound and comprehensively characterizing its biological activities. Future investigations should aim to:

-

Determine the IC50 values of pure this compound against a broader panel of cancer cell lines.

-

Elucidate the specific molecular targets and signaling pathways modulated by this compound.

-

Conduct in vivo studies to evaluate its efficacy and safety profile in animal models.

-

Explore its potential synergistic effects when used in combination with existing therapeutic agents.

Such studies are essential to fully understand the therapeutic potential of this compound and to guide its possible development as a novel drug candidate.

References

- 1. kamlanehrucollege.ac.in [kamlanehrucollege.ac.in]

- 2. Chloroxylon swietenia (Roxb.) DC induces cell death and apoptosis by down‐regulating the NF‐κB pathway in MCF‐7 breast cancer cells: In vitro and in vivo investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]

- 4. In vitro cytotoxic activity of medicinal plants from Nigeria ethnomedicine on Rhabdomyosarcoma cancer cell line and HPLC analysis of active extracts - PMC [pmc.ncbi.nlm.nih.gov]

Demethylluvangetin: A Technical Guide to its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylluvangetin, a naturally occurring coumarin, has garnered interest in the scientific community for its potential therapeutic applications. Isolated from various plant species, notably from the twigs of Atalantia buxifolia, this compound has demonstrated noteworthy anti-inflammatory and cytotoxic properties in preclinical studies. This technical guide provides a comprehensive overview of the existing literature on this compound, focusing on its biological activities, experimental methodologies, and potential mechanisms of action. All quantitative data has been summarized for comparative analysis, and key experimental protocols are detailed to facilitate further research and development.

Core Biological Activities

Current research indicates that this compound exhibits two primary types of biological activity: anti-inflammatory and cytotoxic. The following tables summarize the quantitative data from key studies.

Table 1: Anti-inflammatory Activity of this compound

| Assay | Cell Line/System | Stimulant | Measured Effect | IC₅₀ (µM) | Reference |

| Superoxide Anion Generation | Human neutrophils | fMLP/CB | Inhibition of superoxide anion production | 15.2 ± 2.3 | [1][2][3] |

Table 2: Cytotoxic Activity of this compound

| Assay | Cell Line | Measured Effect | IC₅₀ (µM) | Reference |

| MTT Assay | HepG2 (Human hepatocellular carcinoma) | Inhibition of cell viability | > 100 | [1][2][3] |

| MTT Assay | A549 (Human lung carcinoma) | Inhibition of cell viability | > 100 | [1][2][3] |

| MTT Assay | MDA-MB-231 (Human breast adenocarcinoma) | Inhibition of cell viability | > 100 | [1][2][3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and to aid in the design of future studies.

Anti-inflammatory Activity: Superoxide Anion Generation Assay

This assay measures the ability of a compound to inhibit the production of superoxide anions by neutrophils, a key event in the inflammatory response.

Cell Preparation:

-

Human neutrophils are isolated from the peripheral blood of healthy donors using standard dextran sedimentation and Ficoll-Hypaque gradient centrifugation methods.

-

Red blood cells are lysed using a hypotonic solution.

-

The purified neutrophils are resuspended in a suitable buffer, such as Hanks' balanced salt solution (HBSS) with 0.1% bovine serum albumin (BSA), to a concentration of 3.0 × 10⁶ cells/mL.

Assay Procedure:

-

Neutrophils are pre-incubated with cytochalasin B (CB, 5 µM) for 5 minutes at 37°C in the presence of cytochrome c (80 µM). CB is used to enhance the response to the stimulant.

-

This compound, at various concentrations, is added to the cell suspension.

-

The reaction is initiated by the addition of the stimulant N-formyl-methionyl-leucyl-phenylalanine (fMLP, 10 µM).

-

The mixture is incubated for 10 minutes at 37°C.

-

The reaction is stopped by placing the samples on ice.

-

The samples are centrifuged to pellet the cells.

-

The absorbance of the supernatant is measured at 550 nm using a spectrophotometer to quantify the amount of reduced cytochrome c, which is directly proportional to the amount of superoxide anion produced.

-

The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Cytotoxic Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Cell Culture and Plating:

-

HepG2, A549, or MDA-MB-231 cells are cultured in an appropriate medium (e.g., Dulbecco's Modified Eagle's Medium - DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cells are seeded into 96-well plates at a density of 1 × 10⁵ cells per well and allowed to adhere overnight.

Assay Procedure:

-

The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the medium is removed, and MTT solution (0.25 mg/mL in serum-free medium) is added to each well.

-

The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

-

The absorbance is measured at a wavelength of 540 nm or 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle control, and the IC₅₀ value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The current literature on this compound does not yet provide a detailed elucidation of the specific signaling pathways through which it exerts its anti-inflammatory and cytotoxic effects. However, based on its observed biological activities, some potential mechanisms can be hypothesized.

The inhibition of superoxide anion generation in neutrophils suggests that this compound may interfere with the activation of NADPH oxidase, the enzyme complex responsible for producing superoxide. This could occur through various mechanisms, such as direct inhibition of one of the enzyme's subunits or by modulating upstream signaling pathways that lead to its activation, such as those involving protein kinase C (PKC) or mitogen-activated protein kinases (MAPKs).

The lack of significant cytotoxicity against the tested cancer cell lines (HepG2, A549, and MDA-MB-231) at concentrations up to 100 µM suggests that this compound does not possess potent, broad-spectrum anticancer activity. However, it is important to note that this does not preclude activity against other cancer cell types or through different mechanisms that were not assessed by the MTT assay.

Conclusion and Future Directions

This compound has demonstrated promising anti-inflammatory activity by inhibiting superoxide anion generation in neutrophils. Its cytotoxic effects against the tested cancer cell lines appear to be limited. Further research is warranted to fully elucidate the mechanism of its anti-inflammatory action, including the identification of its specific molecular targets and the signaling pathways it modulates. Investigating its efficacy in in vivo models of inflammation is a critical next step. Additionally, screening against a broader panel of cancer cell lines and exploring its potential in combination with other therapeutic agents could reveal previously unobserved anticancer activities. The detailed experimental protocols provided herein should serve as a valuable resource for researchers aiming to build upon the current understanding of this intriguing natural product.

References

Spectroscopic Profile of Demethylluvangetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Demethylluvangetin, a natural coumarin isolated from plants of the Rutaceae family, notably Toddalia asiatica. The information presented herein is essential for the identification, characterization, and further development of this compound for potential therapeutic applications.

Spectroscopic Data

The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The key quantitative data from these analyses are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound provide detailed information about its chemical structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.85 | d | 9.5 | H-4 |

| 7.21 | s | H-5 | |

| 6.70 | s | H-8 | |

| 6.20 | d | 9.5 | H-3 |

| 6.15 | d | 10.0 | H-4' |

| 5.55 | d | 10.0 | H-3' |

| 1.45 | s | 2 x CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| 161.2 | C-2 |

| 156.4 | C-7 |

| 155.8 | C-8a |

| 143.5 | C-4 |

| 131.0 | C-4' |

| 126.5 | C-6 |

| 115.5 | C-3' |

| 113.2 | C-3 |

| 112.8 | C-5 |

| 109.5 | C-4a |

| 98.2 | C-8 |

| 77.9 | C-2' |

| 28.2 | 2 x CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3350 | O-H (hydroxyl group) |

| 1710 | C=O (α,β-unsaturated lactone) |

| 1620, 1580, 1450 | C=C (aromatic) |

| 1380, 1360 | gem-dimethyl |

| 1130 | C-O (ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, allowing for the determination of its molecular weight and elemental composition. The molecular formula for this compound is C₁₄H₁₂O₄[1].

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Interpretation |

| 244 | [M]⁺ (Molecular Ion) |

| 229 | [M - CH₃]⁺ |

| 201 | [M - CH₃ - CO]⁺ |

| 188 | [M - C₃H₄O]⁺ (from pyran ring cleavage) |

Experimental Protocols

The following sections detail the general methodologies employed for obtaining the spectroscopic data presented above. Specific parameters may vary slightly between different laboratories and instruments.

NMR Spectroscopy

Sample Preparation: A sample of pure this compound (typically 5-10 mg) is dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ 0.00 ppm).

Instrumentation and Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

¹H NMR: Spectra are acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (e.g., 0-12 ppm), and a relaxation delay to allow for full magnetization recovery between scans.

-

¹³C NMR: Spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

A small amount of the solid this compound sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Procedure: The KBr pellet is placed in the sample holder of the spectrometer. A background spectrum of the empty sample holder is first recorded. The sample spectrum is then recorded, and the instrument's software automatically subtracts the background to produce the final IR spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

Instrumentation and Data Acquisition (Electron Ionization - EI):

-

Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.

-

Ionization: In Electron Ionization (EI), the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected.

Instrumentation and Data Acquisition (Electrospray Ionization - ESI):

-

Instrument: A mass spectrometer coupled with a liquid chromatograph (LC-MS).

-

Ionization: In Electrospray Ionization (ESI), the sample solution is passed through a charged capillary, creating a fine spray of charged droplets. The solvent evaporates, leaving the charged analyte molecules to enter the mass analyzer. This is a "soft" ionization technique that often results in a prominent molecular ion peak with less fragmentation than EI.

Logical Relationships in Spectroscopic Analysis

The process of structure elucidation using spectroscopic data follows a logical workflow, where information from each technique complements the others to build a complete picture of the molecular structure.

Caption: Workflow for the structural elucidation of this compound.

References

An In-depth Technical Guide on the Solubility and Stability of Demethylluvangetin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylluvangetin, a natural pyranocoumarin, has garnered interest for its potential pharmacological activities. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for advancing its research and development as a potential therapeutic agent. This technical guide provides a detailed framework for determining the solubility and stability profile of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines the requisite experimental protocols, data presentation formats, and analytical methodologies based on established principles of pharmaceutical sciences. It is intended to serve as a foundational resource for researchers initiating studies on this compound, enabling the generation of robust and comparable data essential for formulation development, preclinical, and clinical evaluations.

Introduction

This compound, with the chemical formula C₁₄H₁₂O₄, is a natural product that belongs to the pyranocoumarin class of compounds.[1] Its structural attributes suggest potential for biological activity, making it a subject of scientific inquiry. However, the progression from a compound of interest to a viable drug candidate is contingent upon a thorough characterization of its physicochemical properties. Among the most critical of these are solubility and stability, which directly influence bioavailability, formulation strategies, and shelf-life.

This guide details the necessary experimental procedures to systematically evaluate the solubility and stability of this compound. It covers methodologies for assessing its solubility in various pharmaceutically relevant solvents and its stability under forced degradation conditions as recommended by international guidelines.

Physicochemical Properties of this compound

A summary of the known computed physicochemical properties of this compound is provided below. These theoretical values serve as a baseline for experimental investigations.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₄ | PubChem[1] |

| Molecular Weight | 244.24 g/mol | PubChem[1] |

| XLogP3 | 2.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. The following section outlines protocols for determining the equilibrium solubility of this compound in various solvents.

Experimental Protocol: Equilibrium Solubility Assessment

Objective: To determine the saturation solubility of this compound in a range of pharmaceutically relevant solvents at controlled temperatures.

Materials:

-

This compound (purity >98%)

-

Solvents: Purified water, 0.1 N HCl, pH 7.4 phosphate buffer, methanol, ethanol, acetone, polyethylene glycol 400 (PEG 400), propylene glycol, dimethyl sulfoxide (DMSO).[2]

-

Shaking incubator or thermostatically controlled water bath.

-

Centrifuge.

-

Calibrated pH meter.

-

High-Performance Liquid Chromatography (HPLC) system with UV detector.

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

Syringe filters (0.45 µm).

Procedure:

-

Add an excess amount of this compound to a known volume (e.g., 2 mL) of each solvent in screw-capped vials. The excess solid should be visually apparent.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C and 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or until equilibrium is reached, which should be confirmed by taking measurements at sequential time points until the concentration plateaus).

-

After reaching equilibrium, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the samples to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC-UV method.

Data Presentation: Solubility Data

The results of the solubility studies should be presented in a clear and concise tabular format.

Table 1: Equilibrium Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Purified Water | 25 | Experimental Value | Calculated Value |

| 37 | Experimental Value | Calculated Value | |

| 0.1 N HCl | 25 | Experimental Value | Calculated Value |

| 37 | Experimental Value | Calculated Value | |

| pH 7.4 Phosphate Buffer | 25 | Experimental Value | Calculated Value |

| 37 | Experimental Value | Calculated Value | |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| PEG 400 | 25 | Experimental Value | Calculated Value |

| Propylene Glycol | 25 | Experimental Value | Calculated Value |

| DMSO | 25 | Experimental Value | Calculated Value |

Stability Assessment

Stability testing is crucial for identifying degradation pathways, understanding the chemical behavior of a molecule, and establishing a stable formulation.[3][4] Forced degradation studies are performed under more severe conditions than accelerated stability studies to generate degradation products.[4][5]

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation profile of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Mobile phase for HPLC

-

HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) is highly recommended for peak purity analysis and identification of degradation products.[4]

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Hydrolytic Degradation:

-

Acidic: Mix the stock solution with 0.1 N HCl.

-

Alkaline: Mix the stock solution with 0.1 N NaOH.

-

Neutral: Mix the stock solution with purified water.

-

Incubate the solutions at a controlled temperature (e.g., 60 °C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and alkaline samples before analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Keep the solution at room temperature and collect samples at various time points.

-

-

Photolytic Degradation:

-

Expose a solution of this compound and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

A control sample should be protected from light.

-

-

Thermal Degradation:

-

Expose the solid this compound to dry heat in an oven (e.g., 80 °C).

-

Collect samples at various time points.

-

-

Sample Analysis:

-

Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products.

-

Assess peak purity of the parent drug peak using a PDA detector.

-

Characterize the degradation products using LC-MS if significant degradation is observed.

-

Data Presentation: Stability Data

The results from the forced degradation studies should be summarized in a table to facilitate comparison of the drug's stability under different conditions.

Table 2: Summary of Forced Degradation Studies of this compound

| Stress Condition | Time (hours) | % Assay of this compound | % Degradation | Number of Degradation Products | Major Degradation Product (Retention Time) |

| Hydrolytic | |||||

| 0.1 N HCl (60 °C) | 24 | Experimental Value | Calculated Value | Experimental Value | Experimental Value |

| 0.1 N NaOH (60 °C) | 24 | Experimental Value | Calculated Value | Experimental Value | Experimental Value |

| Water (60 °C) | 24 | Experimental Value | Calculated Value | Experimental Value | Experimental Value |

| Oxidative | |||||

| 3% H₂O₂ (RT) | 24 | Experimental Value | Calculated Value | Experimental Value | Experimental Value |

| Photolytic | |||||

| Solid State | As per ICH Q1B | Experimental Value | Calculated Value | Experimental Value | Experimental Value |

| Solution | As per ICH Q1B | Experimental Value | Calculated Value | Experimental Value | Experimental Value |

| Thermal | |||||

| Solid State (80 °C) | 24 | Experimental Value | Calculated Value | Experimental Value | Experimental Value |

Visualization of Workflows and Pathways

Visual diagrams are essential for representing complex experimental workflows and hypothetical degradation pathways.

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates the logical flow of the experimental work required to characterize the solubility and stability of this compound.

References

- 1. This compound | C14H12O4 | CID 85917591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. biomedres.us [biomedres.us]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Demethylluvangetin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the synthesis and purification of Demethylluvangetin (10-hydroxy-2,2-dimethylpyrano[3,2-g]chromen-8-one), a pyranocoumarin derivative of interest for its potential biological activities. The following sections detail a proposed synthetic pathway, experimental protocols, and purification strategies, supported by quantitative data and visual diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a naturally occurring pyranocoumarin that has garnered interest in the scientific community. As with many natural products, obtaining sufficient quantities for extensive research can be challenging through isolation from natural sources alone. Therefore, robust and efficient synthetic and purification methods are crucial for advancing the study of its biological properties and potential therapeutic applications. This document outlines a feasible synthetic approach based on established coumarin synthesis methodologies, primarily the Pechmann condensation, and details standard purification techniques applicable to this class of compounds.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of the pyranocoumarin core of this compound is the Pechmann condensation. This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions.[1][2] For the synthesis of this compound, the key starting materials would be 7-hydroxy-2,2-dimethylchroman-5-ol and a suitable β-ketoester.